6-(2-methylphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
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Overview
Description
6-(2-methylphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methylphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrido[4,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidin-1-yl Group: This step may involve nucleophilic substitution reactions where a pyrrolidine derivative is introduced.
Attachment of the 2-methylphenyl Group: This can be done via Friedel-Crafts alkylation or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the methyl group.
Reduction: Reduction reactions could target the pyrido[4,3-d]pyrimidine core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 6-(2-methylphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. It could serve as a lead compound for drug discovery.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(2-methylphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
6-(2-methylphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one: can be compared with other pyrido[4,3-d]pyrimidine derivatives, such as:
Uniqueness
The presence of the 2-methylphenyl group in This compound may confer unique chemical and biological properties, such as increased lipophilicity or specific binding interactions, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H18N4O |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
6-(2-methylphenyl)-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C18H18N4O/c1-13-6-2-3-7-16(13)22-11-8-15-14(17(22)23)12-19-18(20-15)21-9-4-5-10-21/h2-3,6-8,11-12H,4-5,9-10H2,1H3 |
InChI Key |
IPEGTZOCYIWRLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C=CC3=NC(=NC=C3C2=O)N4CCCC4 |
Origin of Product |
United States |
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